Product packaging for 1-Methoxy-2-indanol(Cat. No.:CAS No. 56175-44-1)

1-Methoxy-2-indanol

Cat. No.: B1605984
CAS No.: 56175-44-1
M. Wt: 164.2 g/mol
InChI Key: ZHWPZRVYPHGXSF-UHFFFAOYSA-N
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Description

Significance of Indanol Derivatives in Contemporary Chemical Research

Indanol derivatives are of considerable importance in modern chemical research due to their wide-ranging applications. researchgate.netajpsonline.com They serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comvulcanchem.com The inherent chirality of many indanol derivatives makes them highly sought after as chiral auxiliaries, ligands for asymmetric catalysis, and synthons for enantiomerically pure drugs. mdpi.com For instance, certain indanol derivatives have been investigated for their potential biological activities, including effects on the central nervous system. ontosight.ai The structural rigidity of the indanol core is also leveraged in the design of organocatalysts and molecular scaffolds for creating complex three-dimensional architectures. researchgate.netbeilstein-journals.org

Historical Development of Indanol Chemistry

The chemistry of indanols is intrinsically linked to the broader history of synthetic organic chemistry. Early investigations into the reactions of indene (B144670) and its derivatives laid the groundwork for accessing the indanol scaffold. A significant milestone in the industrial application of related chemistry was the synthesis of indigo (B80030) dye by Adolph von Baeyer, which began in 1865 and spurred major advancements in industrial chemical processes. unb.ca Over the decades, numerous synthetic methods have been developed to prepare indanones, the precursors to indanols, starting from various materials like carboxylic acids and alkynes. beilstein-journals.org The development of asymmetric synthesis has particularly propelled indanol chemistry forward, with the discovery that chiral indanols can be produced with high enantioselectivity using biocatalytic methods, such as the reduction of 1-indanone (B140024) by Saccharomyces cerevisiae. This has made enantiopure indanols, like (S)-(+)-1-indanol, readily accessible for use as building blocks in asymmetric synthesis.

Position of 1-Methoxy-2-indanol within the Broader Indanol Family

This compound is a specific derivative within the larger family of indanols. It is characterized by a methoxy (B1213986) group at the C1 position and a hydroxyl group at the C2 position of the indane skeleton. guidechem.com This substitution pattern makes it a vicinal methoxy alcohol. Its significance primarily lies in its role as a synthetic intermediate. For example, it can be used in the synthesis of other valuable indanol derivatives, such as cis-1-amino-2-indanol, a key component in many chiral ligands and catalysts. mdpi.comgoogle.com The stereochemistry of this compound (whether the methoxy and hydroxyl groups are cis or trans to each other) is crucial for its subsequent transformations. google.com

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is primarily concentrated in the area of synthetic methodology development. Key research areas include:

Synthesis of this compound: Developing efficient and stereoselective methods to synthesize this compound is a significant focus. This includes the reaction of cis-1,2-epoxyindan with reagents like methanol (B129727) under various catalytic conditions to control the cis/trans selectivity. google.com

Intermediate in Multi-step Syntheses: A major application of this compound is its use as a precursor for other functionalized indanols. A notable example is its conversion to cis-1-amino-2-indanol, a highly valuable chiral auxiliary and ligand. mdpi.comgoogle.com

Catalyst Development: While not a catalyst itself, derivatives of this compound, particularly the aminoindanols derived from it, are central to the development of catalysts for asymmetric reactions. For example, oxazaborolidine catalysts derived from cis-1-amino-2-indanol are highly effective in the enantioselective reduction of ketones. mdpi.comacs.org

Scope and Objectives of the Academic Review

This academic review aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objectives are to:

Detail the fundamental chemical and physical properties of this compound.

Elucidate the primary synthetic routes to obtain this compound.

Discuss its key applications in organic synthesis, with a particular focus on its role as a synthetic intermediate.

Examine the stereochemical aspects of its synthesis and reactions.

This review will strictly adhere to the outlined topics, providing a scientifically rigorous discussion based on available research literature.

Chemical and Physical Properties of this compound

The compound this compound is a colorless to slightly brownish viscous liquid at room temperature. guidechem.comchemicalbook.in Its properties are dictated by the presence of the indane skeleton, a hydroxyl group, and a methoxy group.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂ guidechem.com
Molecular Weight 164.20 g/mol guidechem.com
Boiling Point 146-148 °C at 11 mmHg chemicalbook.in
Density 1.128 g/mL at 25 °C chemicalbook.in
Appearance Clear slightly brownish viscous liquid chemicalbook.in
CAS Number 56175-44-1 guidechem.com

Synthesis of this compound

The synthesis of this compound typically starts from indene or its derivatives. A common strategy involves the epoxidation of indene to form indene oxide (1,2-epoxyindan), followed by the ring-opening of the epoxide with methanol. The stereochemical outcome of the reaction is highly dependent on the reaction conditions.

From cis-1,2-Epoxyindan:

Reaction with hydrochloric methanol can produce a mixture of cis- and trans-1-methoxy-2-indanol. google.com

The use of a copper-pyridine complex in methanol can lead to the formation of cis-1-methoxy-2-indanol. google.com

Reaction with sodium methoxide (B1231860) tends to yield trans-1-methoxy-2-indanol. google.com

Another approach involves the catalytic cyclization of certain precursors. For instance, dimethyl acetals of (E)-2-alkylcinnamaldehydes can cyclize in the presence of a catalytic amount of iron(III) chloride to form 1-methoxy-2-alkyl-1H-indenes, which can then be converted to the corresponding indanols. organic-chemistry.org

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a versatile intermediate for the preparation of other valuable compounds, most notably cis-1-amino-2-indanol.

Precursor to cis-1-Amino-2-indanol

cis-1-Amino-2-indanol is a widely used chiral auxiliary and ligand in asymmetric synthesis. mdpi.com The synthesis of cis-1-amino-2-indanol can be achieved from this compound through a Ritter-type reaction. google.com This reaction involves the treatment of an alcohol (in this case, this compound) with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the corresponding amine. The stereochemistry of the starting this compound dictates the stereochemistry of the resulting aminoindanol (B8576300).

Use in Asymmetric Catalysis (via derivatives)

The derivatives of this compound, such as the aforementioned cis-1-amino-2-indanol, are pivotal in asymmetric catalysis.

Oxazaborolidine Catalysts: cis-1-Amino-2-indanol is used to prepare Corey-Bakshi-Shibata (CBS) catalysts, which are highly effective for the enantioselective reduction of ketones. mdpi.comacs.org

BOX and PyBOX Ligands: The rigid backbone of cis-1-amino-2-indanol is incorporated into important ligand families like bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX), which are used in a variety of metal-catalyzed asymmetric transformations. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B1605984 1-Methoxy-2-indanol CAS No. 56175-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2,3-dihydro-1H-inden-2-ol
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InChI

InChI=1S/C10H12O2/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWPZRVYPHGXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971558
Record name 1-Methoxy-2,3-dihydro-1H-inden-2-ol
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71720-52-0, 56175-44-1
Record name 2,3-Dihydro-1-methoxy-1H-inden-2-ol
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Record name 1H-Inden-2-ol, 2,3-dihydro-1-methoxy-, cis-
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Record name 1-Methoxyindan-2-ol
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Record name 1-Methoxy-2,3-dihydro-1H-inden-2-ol
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Record name 1-methoxyindan-2-ol
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Record name 1-Methoxy-2-indanol
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Synthetic Methodologies for 1 Methoxy 2 Indanol and Its Stereoisomers

Retrosynthetic Analysis of 1-Methoxy-2-indanol

A retrosynthetic analysis of this compound simplifies the complex structure into readily available starting materials. The primary disconnection cleaves the C-O bonds of the methoxy (B1213986) and hydroxyl groups.

Disconnection of the C-O bonds: The target molecule, this compound, can be viewed as the product of adding a methoxy group and a hydroxyl group across the double bond of an indene (B144670) precursor. This suggests two main forward synthetic routes.

From Indene Oxide: The most direct disconnection leads back to indene oxide. In the forward sense, a nucleophilic attack of a methanol-derived nucleophile (such as methanol (B129727) or methoxide) would open the epoxide ring, introducing the methoxy group at one carbon and leaving an oxygen (which becomes the hydroxyl group upon workup) on the adjacent carbon. This pathway highlights the importance of controlling the regioselectivity of the epoxide opening.

From Indene: A more general disconnection leads to indene itself. This implies a process where the double bond of indene is functionalized in a two-step or concerted manner to install the methoxy and hydroxyl groups. This could involve reactions like methoxymercuration-demercuration or halohydrin formation followed by etherification.

Disconnection from Indanone: An alternative retrosynthetic approach starts by considering the oxidation state of the carbon atoms. The C2-hydroxyl group can be envisioned as the result of reducing a ketone at that position. This leads back to a 1-methoxy-2-indanone precursor. This intermediate, in turn, can be disconnected to 2-hydroxy-1-indanone, suggesting that the methoxy group is introduced via etherification. This entire pathway originates from an indanone starting material.

This analysis reveals that indene and indanone derivatives are the most logical and common precursors for synthesizing this compound, with the key chemical transformations being epoxide ring-opening, olefin functionalization, and ketone reduction.

Approaches from Indene Derivatives

Syntheses starting from indene are among the most common methods for preparing this compound, primarily because the C1-C2 double bond of indene is primed for functionalization.

The epoxidation of indene to form indene oxide, followed by the ring-opening of this epoxide, is a well-established and highly studied route.

The reaction of indene oxide with methanol is a classic example of epoxide solvolysis, where methanol acts as both the nucleophile and the solvent. The nucleophilic attack of methanol on the protonated epoxide ring is highly regioselective. Due to the benzylic nature of the C1 position, it can better stabilize a partial positive charge that develops during the transition state. Consequently, the methanol nucleophile preferentially attacks the C1 position. This leads to the formation of two primary stereoisomeric products: cis-1-methoxy-2-indanol and trans-1-methoxy-2-indanol. The trans isomer is the major product in this reaction.

The table below summarizes typical findings for the acid-catalyzed methanolysis of indene oxide.

CatalystTemperature (°C)trans-1-methoxy-2-indanol Yield (%)cis-1-methoxy-2-indanol Yield (%)Reference
Sulfuric Acid658911

The mechanism of the acid-catalyzed ring-opening of indene oxide in methanol has been a subject of detailed investigation. The reaction proceeds via a protonated epoxide intermediate. The subsequent nucleophilic attack by methanol can occur through pathways with varying degrees of SN1 and SN2 character.

The pronounced preference for nucleophilic attack at the C1 position and the formation of the trans product strongly suggest a mechanism with significant SN1 character. In this scenario, the C1-O bond of the protonated epoxide stretches significantly in the transition state, leading to the development of a substantial carbocation-like character at the benzylic C1 carbon. The nucleophile (methanol) then attacks this electrophilic center from the side opposite to the remaining C2-O bond, resulting in an inversion of configuration at C1 and yielding the trans product.

While the formation of the major trans product is explained by an SN1-like pathway, the concurrent formation of the minor cis isomer indicates that a competing pathway with SN2 character is also active. In an SN2-type mechanism, the nucleophile attacks the carbon atom at the same time as the C-O bond is broken, without the formation of a discrete carbocation intermediate. The mixture of products suggests a borderline mechanism where the transition state is somewhere between a pure SN1 and a pure SN2 model.

Beyond the epoxide route, other methods can be employed to functionalize the indene double bond to introduce the required methoxy and hydroxyl groups. One such method is oxymercuration-demercuration. The reaction of indene with mercuric acetate (B1210297) in methanol (methoxymercuration) would be expected to form a C1-methoxy, C2-mercuric acetate adduct, following Markovnikov's rule due to the stability of the benzylic carbocation. Subsequent demercuration, typically with sodium borohydride (B1222165), would replace the mercury substituent with a hydrogen atom. However, if the demercuration is performed under oxidative conditions, a hydroxyl group can be introduced, although this is a less common route to this compound specifically.

A more direct approach involves the reaction of indene with reagents like N-bromosuccinimide (NBS) in methanol to form a 1-methoxy-2-bromo-indane intermediate. Subsequent nucleophilic substitution of the bromide with a hydroxide (B78521) or water could potentially yield the target molecule, though controlling the stereochemistry and avoiding elimination reactions would be challenging.

Epoxide Ring-Opening Strategies

Nucleophilic Attack on Indene Oxide

Syntheses from Indanone Precursors

An alternative strategy for the synthesis of this compound begins with an indanone skeleton, building the desired functionality through a series of ketone manipulations. A plausible route starts from 1-indanone (B140024).

Bromination: 1-indanone can be brominated at the C2 position using a reagent like bromine in a suitable solvent to produce 2-bromo-1-indanone.

Nucleophilic Substitution: The resulting α-bromo ketone can then undergo nucleophilic substitution with sodium methoxide (B1231860). This reaction introduces the methoxy group at the C2 position to yield 2-methoxy-1-indanone.

Ketone Reduction: The final step is the reduction of the ketone group at C1. This can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄). The reduction of the carbonyl group will generate the hydroxyl group at C1, completing the synthesis of 1-hydroxy-2-methoxyindane, a constitutional isomer of the target molecule.

To obtain the desired this compound from an indanone precursor, one would need to start with 2-indanone (B58226).

α-Hydroxylation: 2-indanone could be hydroxylated at the C1 position.

Etherification: The resulting hydroxyl group at C1 could then be selectively etherified to a methoxy group.

Ketone Reduction: Finally, the ketone at C2 would be reduced to a hydroxyl group. This sequence is generally more complex and less common than the routes starting from indene.

Reduction of 1-Indanone Derivatives

The reduction of 1-indanone derivatives serves as a common strategy for the synthesis of 1-indanol (B147123) derivatives. The stereochemical outcome of the reduction is highly dependent on the reducing agent and the substitution pattern of the indanone. For instance, the asymmetric transfer hydrogenation (ATH) of 3-aryl-1-indanones using chiral ruthenium catalysts can produce 3-aryl-indanols with high stereoselectivity. rsc.org While the reduction of racemic 3-aryl-1-indanones with agents like sodium borohydride or K-selectride typically yields 1,3-syn indanols, Corey's oxazaborolidine-catalyzed reduction often results in a mixture of cis- and trans-3-aryl-1-indanols. rsc.org

Furthermore, the reduction of 2-hydroxy-1-indanone derivatives is a key step in producing cis-1-amino-2-indanol. nih.govgoogleapis.com For example, 2-hydroxy-1-indanone-o-benzyloxime can be reduced with borane (B79455) in tetrahydrofuran. googleapis.com Another approach involves the reduction of 1,2-indanedion-1-oxime with hydrogen gas in the presence of a palladium on barium sulfate (B86663) catalyst to yield the corresponding racemic cis-N-hydroxyamine, which can be further hydrogenated to cis-1-amino-2-indanol. mdpi.comresearchgate.net

Table 1: Reduction of 1-Indanone Derivatives
Starting MaterialReducing Agent/CatalystProductKey FeaturesReference
3-Aryl-1-indanonesAsymmetric Transfer Hydrogenation (ATH) with Chiral Ru-catalysts3-Aryl-indanolsHigh stereoselectivity rsc.org
Racemic 3-Aryl-1-indanonesNaBH4 or K-selectride1,3-syn Indanols- rsc.org
Racemic 3-Aryl-1-indanonesCorey's oxazaborolidine catalystMixture of cis- and trans-3-aryl-1-indanols- rsc.org
2-Hydroxy-1-indanone-o-benzyloximeBorane in THFcis-1-Amino-2-indanol precursor- googleapis.com
1,2-Indanedion-1-oximeH2, Pd/BaSO4Racemic cis-N-HydroxyamineIntermediate for cis-1-amino-2-indanol mdpi.comresearchgate.net

Stereoselective Introduction of Methoxy Group

The stereoselective introduction of a methoxy group is a critical step in the synthesis of this compound and its stereoisomers. One method involves the reaction of cis-1,2-epoxyindan with different reagents to control the stereochemistry. For example, reacting cis-1,2-epoxyindan with a copper-pyridine complex in methanol yields cis-1-methoxy-2-indanol. google.com In contrast, treatment with hydrochloric methanol results in a 50/50 mixture of cis- and trans-1-methoxy-2-indanol, while using sodium methoxide produces the trans isomer. google.com These methods highlight the ability to direct the stereochemical outcome by careful selection of reagents. google.com

Total Syntheses from Acyclic Precursors

The construction of the indane skeleton from acyclic precursors offers a versatile approach to this compound and related compounds. These total synthesis strategies often involve key cyclization or rearrangement reactions to form the bicyclic core.

Cyclization Reactions for Indane Skeleton Formation

Various cyclization strategies have been employed to construct the indane framework. The Friedel-Crafts reaction is a classic and widely used method. For instance, intramolecular Friedel-Crafts acylation of 3,3-diaryl propanoic acids under strongly acidic conditions can produce enantioenriched 3-aryl-1-indanones. rsc.org Similarly, the cyclization of hydrocinnamic acid or its derivatives using acids like sulfuric acid or in the presence of n-BuLi can yield 1-indanone. beilstein-journals.org Niobium pentachloride has also been used to catalyze the Friedel-Crafts reaction between 3,3-dimethylacrylic acid and aromatic substrates to form 1-indanone derivatives. beilstein-journals.org

Other cyclization methods include palladium-catalyzed reactions. For example, the reaction of 2-(trialkylsilyl)aryl triflates with alkenes can lead to the formation of a sila-indane skeleton through a series of steps including oxidative addition, alkene insertion, and intramolecular C-H bond arylation. oup.com Another palladium-catalyzed approach involves the intermolecular carbopalladation of o-bromobenzaldehyde with alkynes, followed by intramolecular nucleophilic vinylpalladation to give indenol derivatives that can isomerize to 1-indanones. beilstein-journals.org

Rearrangement Strategies for Indanol Framework

Rearrangement reactions provide another powerful tool for constructing the indanol framework. The Beckmann rearrangement, which converts an oxime to an amide or lactam, is a well-established reaction in organic synthesis. numberanalytics.com While not directly forming this compound, it represents a class of rearrangements that can be applied to the synthesis of functionalized cyclic structures. More specific to indane synthesis, a rhodium(I)-catalyzed formal carbene insertion into the C-C bond of benzocyclobutenols using diazoesters as carbene precursors has been developed. researchgate.net This reaction proceeds through selective C-C bond cleavage, carbene insertion, and an intramolecular aldol (B89426) reaction to afford indanol derivatives in a diastereoselective manner. researchgate.net

Novel and Sustainable Synthetic Routes

In recent years, there has been a growing interest in developing more sustainable and efficient methods for the synthesis of chiral compounds, including this compound. Biocatalysis has emerged as a particularly promising approach.

Biocatalytic Approaches to Chiral Indanols

Biocatalytic methods, utilizing whole cells or isolated enzymes, offer high enantioselectivity and operate under mild, environmentally friendly conditions. core.ac.ukresearchgate.netsci-hub.sersc.org The reduction of 1-indanone to (S)-1-indanol has been achieved with high yield and enantiomeric excess using whole-cell biocatalysts such as Lactobacillus paracasei BD71. researchgate.net Various lactic acid bacteria strains have been investigated for their reductive capacity in the enantioselective reduction of 1-indanone. researchgate.net

Enzymes like ketoreductases (KREDs) are also employed for the asymmetric reduction of ketones to chiral alcohols. acs.orgacs.org For instance, engineered ketoreductases have been used for the synthesis of chiral alcohol intermediates for various pharmaceuticals. acs.org The use of Daucus carota (carrot) roots as a biocatalyst for the enantioselective reduction of ketones to chiral alcohols is another green and sustainable approach. rsc.org

Lipases are another class of enzymes widely used in biocatalysis, often for the kinetic resolution of racemic alcohols or esters. nih.govillinois.edu For example, the enzymatic kinetic resolution of racemic trans-1-azido-2-indanol using lipase (B570770) PS 30 can separate the enantiomers with high enantiomeric excess. nih.govmdpi.com This approach allows for the preparation of enantiopure precursors for cis-1-amino-2-indanol.

Table 2: Biocatalytic Approaches to Chiral Indanols
BiocatalystSubstrateReaction TypeProductKey FeaturesReference
Lactobacillus paracasei BD711-IndanoneEnantioselective reduction(S)-1-IndanolHigh yield and enantiomeric excess researchgate.net
Ketoreductases (KREDs)KetonesAsymmetric reductionChiral alcoholsHigh enantioselectivity acs.orgacs.org
Daucus carota (carrot) rootsKetonesEnantioselective reductionChiral alcoholsGreen and sustainable method rsc.org
Lipase PS 30Racemic trans-1-Azido-2-indanolKinetic resolutionEnantiopure (1S,2S)- and (1R,2R)-1-azido-2-indanolHigh enantiomeric excess nih.govmdpi.com

Flow Chemistry and Continuous Processing Methods

The transition from batch to continuous flow manufacturing is a paradigm shift in modern organic synthesis, driven by the demand for safer, more efficient, and scalable processes. For the synthesis of specialty chemicals like this compound and its stereoisomers, flow chemistry offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the potential for process automation. nih.govirost.ir While specific literature on the continuous flow synthesis of this compound is nascent, extensive research on related chiral diols, amino alcohols, and indanol derivatives provides a strong basis for its application.

Continuous flow reactors, such as microreactors or packed-bed reactors, offer a high surface-area-to-volume ratio, which is crucial for managing exothermic reactions and improving reaction selectivity. irost.iruni-mainz.de This technology is particularly well-suited for stereoselective syntheses where precise temperature control is paramount to achieving high enantiomeric or diastereomeric excess.

A notable example in a related system is the lipase-catalyzed kinetic resolution of (±)-cis-1-amino-2-indanol. In a continuous-flow setup using immobilized Candida antarctica lipase B (CAL-B), the selective N-acetylation of the (1S,2R)-enantiomer was achieved with high efficiency. acs.org The controlled flow rate in the reactor enhances the interaction with the immobilized enzyme, leading to superior performance compared to batch processes. acs.org This approach could be adapted for the resolution of a racemic mixture of this compound.

Furthermore, telescoped continuous flow processes, where multiple reaction steps are integrated into a single, uninterrupted sequence, represent a frontier in efficient synthesis. acs.orgscielo.br A two-step continuous flow process has been developed for the enantioselective synthesis of chiral precursors for 1-aryl-1,3-diols. acs.orgnih.gov This process involves an asymmetric allylboration followed by a selective epoxidation, demonstrating the capability of flow chemistry to handle multi-step syntheses of chiral alcohols with high stability and without the need for intermediate purification. acs.orgnih.gov Such a strategy could be envisioned for the synthesis of this compound, potentially starting from indene oxide or a related precursor.

The table below summarizes key findings from continuous flow syntheses of compounds structurally related to this compound, illustrating the potential of these methods.

Product/Process Key Transformation Catalyst/Reagent Reactor Type Key Findings Reference
(1S,2R)-N-Acetyl-aminoindanolKinetic ResolutionImmobilized CAL-BPacked-bedMore efficient than batch; high enantiomeric excess. acs.orgresearchgate.net
Chiral 1-Aryl-1,3-diol precursorsAsymmetric Allylboration & EpoxidationPolymer-supported chiral phosphoric acidPacked-bed & CoilStable, telescoped process with high enantioselectivity. acs.orgnih.gov
β-Amino alcoholsEpoxide Ring-OpeningCesium CarbonatePacked-bed & CoilEffective for library synthesis with good to very good yields. mdpi.com
Chiral 1,2-Diamino derivativesNitro-enamine ReductionOrganocatalyst (Hantzsch ester)Micro- and Meso-reactorsSuccessful two-step, metal-free continuous-flow process. thieme.de

These examples underscore the feasibility and advantages of applying flow chemistry to the synthesis of this compound and its stereoisomers. The ability to integrate synthesis, separation, and analysis in a continuous stream offers a pathway to more sustainable and cost-effective production of this and other fine chemicals.

Photochemical and Electrochemical Synthesis Considerations

Photochemical and electrochemical methods are emerging as powerful green chemistry tools, offering alternative synthetic pathways that often proceed under mild conditions without the need for harsh chemical reagents. researchgate.netrsc.org These techniques rely on light or electricity, respectively, to generate highly reactive intermediates, enabling unique transformations relevant to the synthesis of complex molecules like this compound.

Photochemical Synthesis

Photochemistry can initiate highly specific reactions by exciting molecules to reactive states. For the synthesis of indanol derivatives, photochemical reactions of indene are of particular interest. The photooxidation of indene can lead to various products depending on the reaction conditions and sensitizer (B1316253) used. beilstein-journals.org For instance, irradiation of indene in methanol can produce methoxy hydroperoxides, which upon reduction yield 2-methoxy-1-indanols. This suggests a potential route to this compound through a photochemical oxygenation/reduction sequence.

Furthermore, photochemical strategies have been successfully implemented in flow reactors, which is particularly advantageous for these reactions. Flow photochemistry allows for uniform irradiation of the reaction mixture, efficient removal of products from the light source to prevent degradation, and enhanced safety. nih.gov A self-optimizing flow photochemistry platform has been used to develop a novel synthesis of the bioactive fragment of Salbutamol, which features a β-amino alcohol moiety. nih.govacs.org This work highlights the potential of combining photochemistry and flow technology for the efficient construction of complex alcohol derivatives.

Key considerations for a photochemical synthesis of this compound would include:

Wavelength Selection: The choice of irradiation wavelength is critical to selectively excite the desired chromophore and avoid side reactions.

Sensitizer: Photosensitizers like Rose Bengal or Methylene Blue can be used to generate singlet oxygen for specific oxidation reactions. beilstein-journals.org

Solvent: The solvent can play a crucial role, as seen in the case of methanol participating in the reaction to form methoxy derivatives. beilstein-journals.org

Reactor Design: A flow photoreactor would likely provide the best control over reaction parameters and scalability. jcu.edu.au

Electrochemical Synthesis

Electrosynthesis offers a reagent-free method for oxidation and reduction, relying on an anode and a cathode to effect chemical transformations. wikipedia.org This approach is gaining traction for its sustainability and ability to generate reactive species under controlled conditions. rsc.org For the synthesis of indanol derivatives, electrochemical methods could be applied, for example, in the reduction of a 1-methoxy-2-indanone precursor to yield this compound.

Research has demonstrated the electrochemical synthesis of various indane derivatives. For instance, new 1,3-indandione (B147059) derivatives have been synthesized via electrochemical oxidation of catechols in the presence of 2-aryl-1,3-indandiones. researchgate.net While not a direct synthesis of this compound, this shows the utility of electrochemistry in modifying the indane core. More directly relevant is the report of a regioselective radical cyclization by electrochemical reduction using an arene mediator to produce substituted 1-indanols. nih.gov

An electrophotocatalytic approach has also been described for the Ritter-type reaction of indene, which leads to cis-1-amino-2-indanol derivatives. mdpi.com This hybrid method uses both light and electricity to drive the reaction, showcasing the innovative strategies being developed in this field.

Key considerations for an electrochemical synthesis of this compound include:

Electrode Material: The choice of anode and cathode material is crucial as it can influence the overpotential required for the reaction and affect selectivity. wikipedia.org

Supporting Electrolyte: The electrolyte is necessary to ensure conductivity but can also influence the reaction pathway. researchgate.net

Cell Design: The reaction can be performed in a divided or undivided cell, which can impact the interaction of species generated at the anode and cathode. wikipedia.org

Potential Control: Precise control of the applied potential (potentiostatic) or current (galvanostatic) is essential for selective synthesis.

The table below outlines some relevant findings in photochemical and electrochemical synthesis that could inform the development of methods for this compound.

Methodology Precursor/System Key Transformation Key Findings Reference
PhotochemicalIndenePhotooxidation in MethanolFormation of methoxy hydroperoxides, reducible to methoxy indanols. beilstein-journals.org
PhotochemicalAryl Iodide & VinylcarbamateC-C bond formation & Oxidative CyclizationHigh-yielding synthesis of a β-amino alcohol fragment in a flow system. nih.govacs.org
ElectrochemicalCatechols & 1,3-IndandionesMichael AdditionFacile, one-pot synthesis of new indandione derivatives. researchgate.net
ElectrochemicalUnsaturated PrecursorsRadical CyclizationRegioselective synthesis of substituted 1-indanols. nih.gov
ElectrophotocatalyticIndeneRitter-type ReactionSynthesis of cis-1-amino-2-indanol derivatives. mdpi.com

Stereochemical Control in 1 Methoxy 2 Indanol Synthesis

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. For a molecule like 1-methoxy-2-indanol, this involves establishing the absolute configuration at both the C1 and C2 positions. Several powerful techniques have been developed to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, organocatalysis, and kinetic resolutions.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. acs.org This approach is highly efficient and is a cornerstone of modern organic synthesis.

Asymmetric Hydrogenation Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are pivotal methods for the enantioselective reduction of ketones to alcohols. mdpi.com These reactions can create one or two new stereocenters with high levels of control. In the context of synthesizing this compound precursors, the asymmetric reduction of a corresponding ketone, such as 1-methoxy-2-indanone, would be a direct route.

Dynamic kinetic resolution (DKR) coupled with asymmetric transfer hydrogenation is a particularly powerful variant. researchgate.net This process can convert a racemic starting material entirely into a single, highly enantioenriched stereoisomer. For instance, the asymmetric reduction of α-methoxy β-ketoesters has been achieved with high diastereoselectivity and excellent enantioselectivity using a Rhodium(III) complex, proceeding through a DKR process. This strategy is directly applicable to the synthesis of related α-methoxy β-hydroxyesters, which are structurally analogous to the this compound system.

A study on the ATH of 3-aryl-indanones using Mohar's catalyst or commercial (R,R)-Ts-DENEB demonstrated the production of cis-indanol derivatives with high diastereoselectivity and enantioselectivity, also leveraging a DKR process. rsc.org

Asymmetric Epoxidation Asymmetric epoxidation introduces an epoxide functional group across a double bond with high enantioselectivity. The Sharpless-Katsuki asymmetric epoxidation, for example, is highly effective for allylic alcohols. researchgate.net A synthetic route to this compound could start from an appropriate indene (B144670) derivative. While direct epoxidation of 1-methoxyindene is one possibility, a more common strategy involves the epoxidation of an allylic alcohol. For related structures like cis-1-amino-2-indanol, an enantioselective synthesis was developed starting with the asymmetric epoxidation of indene using (R,R)-Mn-Salen as a catalyst. mdpi.com The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to install the desired functionality at C1 and C2. researchgate.netmdpi.com

Asymmetric Dihydroxylation Sharpless Asymmetric Dihydroxylation (AD) is a reliable method for converting prochiral alkenes into chiral vicinal diols with predictable stereochemistry. organic-chemistry.orgwikipedia.org Using commercially available reagent mixtures, AD-mix-α and AD-mix-β, one can selectively produce one of two possible enantiomeric diols from an alkene. wikipedia.org For a precursor like 1-methoxyindene, AD could generate an enantiomerically enriched cis-1,2-indandiol (B1615339) derivative. This diol can then be selectively methoxylated at the C1 position. This strategy has been employed in the synthesis of cis-1-amino-2-indanol, where a Sharpless asymmetric dihydroxylation of (E)-cinnamate ethyl ester was the key step to produce a syn-diol with 97% yield and 99% enantiomeric excess (ee). mdpi.com

Table 1: Examples of Asymmetric Catalysis for Indanol-Related Scaffolds

MethodSubstrateCatalyst/ReagentProductYieldStereoselectivityReference
Asymmetric Dihydroxylation(E)-Cinnamate Ethyl EsterAD-mix-β(2R,3S)-syn-diol97%99% ee mdpi.com
Asymmetric Transfer Hydrogenation3-Methoxycarbonyl-1-indanone(R,R)-Ts-DENEBcis-(1R,3S)-3-methoxycarbonyl-1-indanolHighHigh dr/er rsc.org
Asymmetric EpoxidationIndene(R,R)-Mn-Salen(1R,2S)-Indene Oxide-80-85% ee mdpi.com
Asymmetric Hydrogenationα-Methoxy β-ketoestersRh(III) complexsyn α-methoxy β-hydroxyestersHighHigh dr/ee

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org This method is robust and has been widely applied in various asymmetric syntheses. numberanalytics.com

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control reactions such as alkylations or reductions. mdpi.com For example, oxazolidinones and camphorsultams are common auxiliaries used to direct aldol (B89426) reactions and alkylations. wikipedia.org In the synthesis of pipecolic acids, (1R,2S)-1-amino-2-indanol itself was used as a chiral auxiliary to direct an allylation reaction, resulting in products with excellent diastereoselectivity. rsc.org This demonstrates the utility of the indanol scaffold in auxiliary-based methods. Pseudoephenamine is another versatile chiral auxiliary noted for providing remarkable stereocontrol in alkylation reactions, particularly those forming quaternary carbon centers. nih.gov

Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. nih.gov This field has grown rapidly, offering sustainable and powerful alternatives to metal-based catalysts. mdpi.com Chiral amines, thioureas, squaramides, and phosphoric acids are common classes of organocatalysts. nih.govrsc.org

An organocatalytic approach to this compound could involve the asymmetric functionalization of an indanone precursor. For example, chiral organocatalysts have been designed using a chiral indanol skeleton to effect asymmetric radical cyclizations. kyoto-u.ac.jp In another example, the desymmetrization of meso-diols has been achieved using chiral imidazole-derived organocatalysts to selectively silylate one of the two hydroxyl groups in meso-1,2-diols, a transformation relevant to the selective modification of a diol precursor of this compound. rsc.org

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org The result is an enantioenriched sample of the less reactive enantiomer and an enantioenriched product from the more reactive enantiomer. wikipedia.org

This technique can be applied to a racemic mixture of this compound or a precursor. For example, enzymatic kinetic resolution via acylation is a common strategy. Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This was demonstrated in the resolution of racemic trans-1-azido-2-indanol using Lipase (B570770) PS, which provided both the unreacted (1S,2S)-alcohol and the acylated (1R,2R)-acetate in high yield and excellent enantiomeric excess (>96% ee). mdpi.com Similarly, a practical synthesis of (1S,2R)-1-amino-2-indanol was achieved through the enzymatic resolution of (±)-2-acetoxy-1-indanone. oup.com

Chemical methods for kinetic resolution have also been developed. Chiral guanidine (B92328) catalysts have been shown to be highly efficient for the silylative kinetic resolution of racemic 1-indanol (B147123) derivatives, achieving high selectivity with low catalyst loading. researchgate.netresearchgate.net

Table 2: Kinetic Resolution of Indanol Derivatives

SubstrateMethodCatalyst/ReagentRecovered SM (ee)Product (ee)Selectivity (s)Reference
Racemic 1-indanolSilylative KRChiral Guanidine--up to 89 researchgate.net
(±)-trans-1-azido-2-indanolEnzymatic AcylationLipase PS / Vinyl Acetate (B1210297)99% ee ((1S,2S)-alcohol)98% ee ((1R,2R)-acetate)- mdpi.com
(±)-2-acetoxy-1-indanoneEnzymatic HydrolysisLipase (Pseudomonas sp.)-(R)-2-hydroxy-1-indanone--

Organocatalytic Methods

Diastereoselective Synthesis of this compound

Diastereoselective synthesis focuses on controlling the relative configuration between two or more stereocenters within a molecule. For this compound, this means controlling the formation of the cis isomer versus the trans isomer.

The relative orientation of the methoxy (B1213986) group at C1 and the hydroxyl group at C2 (either cis or trans) is determined by the reaction mechanism and conditions.

Strategies to control this diastereoselectivity often rely on:

Directed Reductions: The reduction of a ketone precursor, such as 1-methoxy-2-indanone, can be influenced by the existing stereocenter or by directing groups. Catalytic hydrogenation is a powerful method for achieving high diastereoselectivity. For example, the palladium-catalyzed hydrogenation of certain 2-amino-1-indanone derivatives can lead selectively to either cis or trans amino indanols depending on the substrate and conditions. researchgate.net

Cyclization Reactions: Intramolecular cyclization reactions can lock the stereochemistry into a specific arrangement. The synthesis of cis-1-amino-2-indanol often proceeds through the formation of an intermediate oxazoline (B21484) or oxazolidinone ring from a trans precursor, followed by ring-opening. mdpi.com This sequence ensures a net cis outcome. A systematic study of Schiff bases derived from 1-amino-2-indanol (B1258337) showed that the rigid framework of the indane skeleton provides a marked stereoselection during subsequent ring-closing reactions to form oxazolidines. mdpi.com

Nucleophilic Ring-Opening of Epoxides: The opening of a precursor like 1,2-indene oxide with a methanol-based nucleophile typically proceeds via an Sₙ2 mechanism, resulting in the formation of a trans product. To obtain a cis product from an epoxide, a two-step sequence involving a double inversion is often necessary.

In a reported synthesis of cis-(1R,3S)-3-methoxycarbonyl-1-indanol, high levels of diastereoselectivity were achieved through an asymmetric transfer hydrogenation, highlighting the ability of catalytic methods to control both enantioselectivity and diastereoselectivity simultaneously. rsc.org

Substrate-Controlled Diastereoselection

Substrate-controlled diastereoselection is a synthetic strategy wherein the stereochemistry of a starting material directs the formation of a new stereocenter, resulting in a preference for one diastereomer over others. In the synthesis of this compound, this is typically achieved through the stereoselective reduction of a corresponding indanone precursor that already contains a chiral center.

The reduction of a substituted indanone, such as 2-methoxy-1-indanone or 1-methoxy-2-indanone, with a hydride reagent (e.g., sodium borohydride (B1222165), NaBH₄) is a common method. The existing methoxy group and the five-membered ring's rigid conformation create a sterically biased environment. The incoming hydride reagent will preferentially attack the carbonyl group from the less hindered face, leading to the formation of one diastereomer in excess.

For instance, in the reduction of 2-methoxy-1-indanone, the methoxy group at the C2 position will influence the trajectory of the hydride attack at the C1 carbonyl. According to established models of stereochemical induction, the hydride will approach from the face opposite to the bulkier substituent, which in this constrained ring system, leads to a predictable trans or cis relationship between the methoxy and the newly formed hydroxyl group. Research on the reduction of related 3-aryl-1-indanones has shown that reagents like NaBH₄ can produce 1,3-syn (cis) indanols with high diastereoselectivity. rsc.org Similarly, the reduction of 2-hydroxy-1-indanone derivatives to form 1-amino-2-indanol proceeds with high diastereoselectivity, demonstrating the power of an existing substituent to control the stereochemical outcome. mdpi.comtubitak.gov.tr

This principle of substrate control is a cornerstone for producing specific stereoisomers of this compound, avoiding the need for chiral catalysts or resolving a mixture of diastereomers later in the synthesis.

Table 1: Diastereoselective Reduction of a Substituted Indanone This table illustrates the expected outcome of a substrate-controlled reduction.

Starting MaterialReagentMajor Product DiastereomerRationale
(R)-2-methoxy-1-indanoneNaBH₄(1S,2R)-1-methoxy-2-indanol (cis)Hydride attack from the face trans to the C2-methoxy group.
(S)-2-methoxy-1-indanoneNaBH₄(1R,2S)-1-methoxy-2-indanol (cis)Hydride attack from the face trans to the C2-methoxy group.

Note: The cis/trans assignment refers to the relative stereochemistry of the C1 and C2 substituents. The specific major product depends on the exact substrate and reaction conditions.

Determination of Absolute Configuration

Once a chiral compound like this compound is synthesized, determining its absolute configuration—the precise (R) or (S) designation at each stereocenter—is a critical step. This is accomplished through various analytical techniques, with spectroscopic methods and X-ray crystallography being the most powerful and widely accepted.

Spectroscopic Methods for Chiral Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating molecular structure and can be adapted to determine absolute configuration. Since enantiomers have identical NMR spectra, a chiral derivatizing agent (CDA) is used to convert the enantiomeric alcohol into a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for their differentiation.

A widely used CDA for alcohols is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). this compound is reacted with both the (R) and (S) enantiomers of MTPA chloride to form diastereomeric Mosher esters. In the ¹H NMR spectra of these esters, the protons of the indanol moiety will experience different shielding or deshielding effects from the phenyl group of the MTPA. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be assigned based on the established Mosher's model.

Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are other spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer. By comparing the experimentally measured spectrum to one predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the sample can be determined. google.com

Table 2: Hypothetical ¹H NMR Data for Mosher Ester of (1R,2S)-1-Methoxy-2-indanol This table illustrates the principle of using NMR data from chiral derivatives to determine absolute configuration.

Protonδ for (S)-MTPA ester (ppm)δ for (R)-MTPA ester (ppm)Δδ (δS - δR)Inference based on Mosher's Model
H15.355.42-0.07Negative Δδ suggests H1 is on one side of the MTPA phenyl plane.
H3 Protons3.10, 3.253.02, 3.18+0.08, +0.07Positive Δδ suggests H3 protons are on the other side.
OCH₃3.403.38+0.02Small positive Δδ.

Note: The data presented is hypothetical and serves to illustrate the analytical method.

Reactivity and Transformations of 1 Methoxy 2 Indanol

Functional Group Interconversions at Hydroxyl and Methoxy (B1213986) Positions

The hydroxyl and methoxy groups are the primary sites for functional group interconversions, allowing for the synthesis of a wide range of derivatives. These transformations are crucial for modifying the compound's properties and for its use as a synthetic intermediate.

The secondary alcohol at the C2 position is a versatile functional group that readily undergoes various derivatization reactions. These transformations are essential for installing protecting groups, converting the hydroxyl into a good leaving group for substitution reactions, or introducing new functionalities through esterification.

One common transformation is the activation of the hydroxyl-substituted benzylic carbon (C1) for nucleophilic substitution by first converting the C2-hydroxyl group into a suitable leaving group. mdpi.com This strategy facilitates SN2-type reactions. mdpi.com Esterification is another key derivatization, where the hydroxyl group reacts with carboxylic acids or their derivatives, such as acyl chlorides, to form the corresponding esters. commonorganicchemistry.comlibretexts.org Research on diol functionalization highlights various organocatalytic methods for selective acylation and other modifications of hydroxyl groups that are applicable to indanol systems. mdma.ch For instance, zinc(II)-mediated alcoholysis of S-acylglycolic acids has been successfully applied to 1-methoxy-2-indanol. libretexts.org The use of precursors like 1-acetoxy-2-indanol and 1-benzoyloxy-2-indanol in syntheses further demonstrates the utility of hydroxyl group derivatization.

Table 1: Examples of Hydroxyl Group Derivatization Reactions
Reaction TypeReagent/CatalystProduct TypeReference
EsterificationS-Acylglycolic Acids / Zn(II)Ester libretexts.org
Esterification (Acylation)Acyl ChloridesEster (e.g., Acetate (B1210297), Benzoate) commonorganicchemistry.com
TosylationTosyl Chloride (TsCl) / BaseTosylate (Leaving Group) mdma.ch
Activation for SN2Various (e.g., Mesyl Chloride, Triflic Anhydride)Activated Alcohol (e.g., Mesylate) mdpi.com

The methoxy group on the aromatic ring is generally stable, but it can be modified, most commonly through ether cleavage to yield a phenol. This demethylation is a key transformation for accessing the corresponding hydroxy-indanol derivatives, which may serve as important intermediates for further functionalization or as final target molecules. researchgate.nettandfonline.comtandfonline.com

The most widely used reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). mdma.chcommonorganicchemistry.com This reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., 0 °C to room temperature) and effectively removes the methyl group to produce the corresponding phenol. commonorganicchemistry.commdma.ch The synthesis of 1,1-dimethyl-4-indanol from its methoxy precursor utilizes this BBr₃-mediated demethylation step. tandfonline.comtandfonline.comescholarship.orgresearchgate.net While other reagents like strong acids (HBr) or Lewis acids (AlCl₃) can also effect ether cleavage, they often require harsher conditions and may have lower functional group tolerance. commonorganicchemistry.comreddit.com

Table 2: Reagents for Demethylation of Aryl Methoxy Group
Reagent SystemTypical ConditionsCommentsReference
Boron Tribromide (BBr₃)Dichloromethane (DCM), 0 °C to RTMild and effective for phenolic ethers. commonorganicchemistry.commdma.chcommonorganicchemistry.comescholarship.org
Aluminum Chloride (AlCl₃) / ThioetherInert solvent, <10 °C to RTA method for demethylation using a Lewis acid and a soft nucleophile. google.com
Hydrobromic Acid (HBr)Elevated temperatures, often with acetic acidHarsher conditions, lower functional group tolerance. commonorganicchemistry.comreddit.com
Thiolates (e.g., Sodium Thiophenoxide)Polar aprotic solvent (e.g., DMF), elevated temp.Nucleophilic demethylation. commonorganicchemistry.com

Derivatization of the Hydroxyl Group

Ring Functionalization and Electrophilic/Nucleophilic Substitutions

The benzene (B151609) ring of the indanol scaffold can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing groups. The fused five-membered ring acts as an activating, ortho-, para-directing alkyl group, while the methoxy group is a strongly activating, ortho-, para-directing group. In analogous cis-1-amino-2-indanol systems, electrophilic reactions such as bromination, nitration, and Friedel-Crafts reactions show a strong preference for substitution at the C6 position. ontosight.ainih.gov This regioselectivity arises from the combined directing effects of the substituents and steric hindrance at other positions. It is expected that this compound would exhibit similar regioselectivity in its aromatic substitution reactions. The introduction of various substituents, including methoxy, fluoro, bromo, and nitro groups, is often achieved at the indanone stage before reduction to the corresponding indanol. ontosight.ainih.gov

The five-membered indane ring can also participate in various transformations. The secondary alcohol at C2 can be oxidized to the corresponding ketone, yielding a 1-methoxy-2-indanone. This transformation is a common step in the synthesis of various indane derivatives. tandfonline.com

Another significant reaction is the dehydration of the indanol to form the corresponding indene (B144670). For example, treatment of an indanol derivative with trimethylsilyl (B98337) chloride (TMSCl) can yield the indene product. cymitquimica.com Conversely, the double bond within the five-membered ring of an indene can be hydrogenated to produce the saturated indane core. cymitquimica.com More complex transformations include ring contractions of larger ring systems to form the indane skeleton and fragmentation reactions that involve cleavage of the five-membered ring. libretexts.orgsmolecule.com Spectroscopic studies have also investigated the conformational dynamics of the indane ring, such as ring puckering, which is influenced by intramolecular interactions like hydrogen bonding between the C2-hydroxyl group and the aromatic π-system. lookchem.com

Regioselective Aromatic Substitution

Rearrangement and Fragmentation Reactions

Under electron-ionization mass spectrometry (EI-MS), derivatives of this compound exhibit notable rearrangement and fragmentation reactions. Specifically, studies on trans-2-(4-methoxybenzyl)-1-indanol have revealed unusual unidirectional double (2H) and triple (3H) hydrogen rearrangement reactions. libretexts.org These processes are particularly dominant fragmentation pathways for long-lived, metastable ions. escholarship.org

The reactions are highly stereospecific, occurring in trans-isomers but not cis-isomers. escholarship.orglibretexts.org They involve the transfer of hydrogen atoms from the indanol moiety—specifically from the C1, C2, and hydroxyl positions—to the aromatic ring of the benzyl (B1604629) substituent, followed by the cleavage of carbon-carbon bonds. escholarship.orglibretexts.org Later studies using infrared ion spectroscopy provided structural confirmation of the fragment ions. escholarship.org The 3H rearrangement was identified as an intramolecular transfer hydrogenation, where the secondary alcohol reduces the ionized aromatic ring. escholarship.org These complex fragmentations are proposed to proceed through various intermediate ion-neutral complexes. libretexts.org

Skeletal Rearrangements

The indane skeleton, while generally stable, can undergo skeletal rearrangements under specific, typically acidic, conditions that promote the formation of carbocationic intermediates. These transformations are classic examples of 1,2-rearrangements, such as the Wagner-Meerwein and pinacol (B44631) rearrangements, driven by the formation of a more stable carbocation. wikipedia.orgmsu.edulibretexts.orgjk-sci.com

A key reaction where such a rearrangement is observed as a competing pathway is during the synthesis of 1-substituted-2-indanols from indene oxide. The acid-catalyzed opening of the epoxide ring generates a carbocation at the C1 position. mdpi.com This benzylic carbocation is relatively stable, but it can undergo a 1,2-hydride shift from C2 to C1. This process leads to the formation of a new, resonance-stabilized carbocation, which upon tautomerization yields 2-indanone (B58226) as a significant byproduct. mdpi.com This rearrangement competes directly with the desired nucleophilic attack at C1.

From a mechanistic standpoint, the formation of the initial carbocation is the key step. wikipedia.org For a generic 1,2-diol like 1,2-indandiol, protonation of one hydroxyl group followed by the loss of water generates this carbocation. masterorganicchemistry.combyjus.comchemicalbook.com The subsequent migration of a group (hydride, alkyl, or aryl) from the adjacent carbon atom is driven by the formation of a more stable intermediate, often a resonance-stabilized oxonium ion, which then collapses to the final ketone or aldehyde product. wikipedia.orgmsu.edu In the case of this compound, the generation of a carbocation at C2 via the departure of the methoxy group is less favorable than at the benzylic C1 position. However, acid-catalyzed dehydration of the C2-hydroxyl would lead to a carbocation at C2, which could then trigger a rearrangement.

The table below summarizes common rearrangement types and their relevance to the this compound scaffold.

Rearrangement TypeDriving ForceRelevance to Indanol ScaffoldProduct Type
Wagner-Meerwein Formation of a more stable carbocation via a mdpi.comresearchgate.net-shift (hydride, alkyl). jk-sci.comOccurs from a C1 carbocation intermediate during synthesis from indene oxide. mdpi.comKetone (e.g., 2-indanone)
Pinacol Conversion of a 1,2-diol to a ketone via a carbocation intermediate. wikipedia.orgmasterorganicchemistry.comApplicable to the precursor cis- or trans-1,2-indandiol under acidic conditions with methanol (B129727).Ketone
Ring Expansion Relief of ring strain (e.g., cyclobutane (B1203170) to cyclopentane). masterorganicchemistry.comA potential, though less common, pathway if the five-membered ring were subjected to specific strain-inducing conditions.Naphthol derivatives acs.org

These rearrangements are often undesirable side reactions in synthetic sequences aiming to preserve the 1,2-disubstituted indane core. Careful control of reaction conditions, such as the choice of acid catalyst, can minimize these skeletal transformations. For instance, using fuming sulfuric acid (H₂SO₄·SO₃) in the Ritter reaction on indene oxide was found to suppress the formation of the rearranged indanone byproduct by forming a cyclic sulfate (B86663) intermediate, which funnels the reaction through the desired pathway. mdpi.com

Degradative Pathways in Synthetic Contexts

In the context of organic synthesis, degradative pathways are reactions that lead to the fragmentation or fundamental alteration of the core molecular skeleton, rather than simple functional group interconversion. For this compound and its precursors, several such pathways have been identified, particularly under oxidative conditions.

One significant degradative pathway is the oxidative cleavage of the C1-C2 bond. This is particularly relevant for the precursor, cis-1,2-indandiol (B1615339). Under certain electrophotocatalytic conditions for the Ritter reaction, the use of excess water was observed to lead to an aldehyde product, resulting from the oxidative cleavage of the diol. mdpi.com This represents a breakdown of the cyclopentyl portion of the indane ring system.

Another common transformation that can be considered a degradation of the specific chiral di-functional nature of this compound is oxidation. While the oxidation of the secondary alcohol at C2 to the corresponding ketone, 1-methoxy-2-indanone, preserves the carbon skeleton, it destroys the C2 stereocenter and removes the hydroxyl functionality, which is often crucial for its role as a chiral ligand or synthetic intermediate. sacredheart.edu This conversion is a common transformation for secondary alcohols. atamanchemicals.com

Under more forceful oxidative conditions, the indane skeleton itself can be compromised. The autoxidation of indene, a common starting material for indanols, is known to produce polymeric peroxides. Subsequent base-catalyzed degradation of this polymer yields hydroxyketone units, indicating a rupture of the ring system. annualreviews.org While not a direct reaction of this compound, it highlights the susceptibility of the indane core to degradative oxidation.

The following table outlines key degradative pathways for the indanol system.

PathwayConditionsResulting ProductsConsequence
Oxidative C-C Cleavage Electrophotocatalysis with excess H₂O on diol precursor. mdpi.comAldehydeRupture of the five-membered ring.
Over-oxidation Strong oxidizing agents.Ring-opened dicarboxylic acids (potential).Complete destruction of the indane skeleton.
Polymerization Radical-initiated autoxidation of indene. annualreviews.orgPolymeric peroxides.Loss of monomeric structure.
Oxidation to Ketone Standard oxidizing agents (e.g., CrO₃). sacredheart.edu1-Methoxy-2-indanone.Loss of C2 stereocenter and hydroxyl group.

These pathways underscore the importance of selecting appropriate reagents and conditions to avoid the unwanted degradation of the indane framework during synthetic manipulations.

Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation

Elucidating the precise reaction pathways for transformations involving this compound and its analogs is crucial for understanding reactivity, controlling selectivity, and suppressing side reactions. These investigations often combine experimental techniques, such as NMR monitoring of intermediates, with computational studies like Density Functional Theory (DFT) calculations. mdpi.combeilstein-journals.orgmdpi.com

A well-documented example is the acid-catalyzed Ritter reaction of indene oxide to produce cis-1-amino-2-indanol, a close analog of this compound. mdpi.comscilit.com Mechanistic studies have detailed two competing pathways originating from the key C1 carbocation intermediate (6 in the referenced scheme). mdpi.com

Pathway A (Desired): The carbocation is trapped by a nucleophile (e.g., acetonitrile). This step is followed by intramolecular cyclization to form a stable oxazoline (B21484) ring, which upon hydrolysis yields the final cis-aminoindanol product. The stereochemical integrity from C2 is maintained because this center is not converted into a carbocation. mdpi.com

Pathway B (Rearrangement): The carbocation undergoes a 1,2-hydride shift to form 2-indanone, as discussed in section 4.3.1. mdpi.com

Researchers found that the choice of acid catalyst dramatically influences which pathway dominates. With H₂SO₄, the indanone byproduct is significant. However, with H₂SO₄·SO₃, a cyclic sulfate intermediate (9) is formed, which was observed by NMR at low temperatures. This intermediate is in rapid equilibrium with a carbocation (10) that is efficiently trapped by the nitrile nucleophile, effectively shutting down the competing hydride shift pathway and improving the yield of the desired product. mdpi.com

Computational methods have also been instrumental. For instance, in the Friedel-Crafts alkylation catalyzed by a thiourea (B124793) derived from aminoindanol (B8576300), DFT calculations have been used to confirm the reaction pathway, validating the proposed bifunctional activation mode where the catalyst interacts with both reaction partners simultaneously. beilstein-journals.org Similarly, DFT calculations have elucidated the tautomeric equilibria and reaction pathways in the formation of Schiff bases and oxazolidines from 1-amino-2-indanol (B1258337). mdpi.com

Transition State Analysis

Transition state (TS) analysis, primarily through computational chemistry, provides deep insight into the kinetics and stereoselectivity of reactions. By modeling the structure and energy of transition states, chemists can rationalize why certain products are formed preferentially. beilstein-journals.org A true transition state on a potential energy surface is a first-order saddle point, which is confirmed computationally by a frequency analysis that shows exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.ioscm.com

For catalysts derived from the aminoindanol scaffold, transition state analysis has been key to explaining their high efficacy. In the enantioselective conjugate addition of hydroxylamines to enoates catalyzed by an indanol-based thiourea, a plausible transition state (TS10) was proposed. beilstein-journals.org In this model, the catalyst acts bifunctionally:

The thiourea moiety activates the enoate electrophile through hydrogen bonding.

The tertiary amine on the catalyst acts as a base to deprotonate the hydroxylamine (B1172632) nucleophile.

This organized, cyclic-like transition state holds the reactants in a specific orientation, leading to high asymmetric induction. The steric environment created by the rigid indane backbone and the substituents on the catalyst dictates which face of the enoate is accessible for attack, thereby controlling the stereochemical outcome. beilstein-journals.org

Further computational studies on related reactions have refined these models. For a Friedel-Crafts reaction, an initial proposed transition state (TS1) was later updated based on more detailed calculations (TS1'), providing a more accurate picture of the interactions governing the reaction's stereoselectivity. beilstein-journals.org These analyses allow for the rational design of more effective catalysts by modifying their structure to further stabilize the desired transition state or destabilize competing ones.

The general workflow for such an analysis is summarized below:

StepMethodPurpose
1. Structure Optimization DFT CalculationsFind the lowest energy structures of reactants, products, and intermediates.
2. TS Search PES Scan / QST2/3 / BernyLocate the saddle point (transition state structure) on the reaction pathway. scm.com
3. TS Verification Frequency AnalysisConfirm the structure is a true TS (one imaginary frequency). github.io
4. Pathway Confirmation IRC CalculationEnsure the TS connects the correct reactants and products. github.io
5. Energy Calculation DFT (single-point)Determine the activation energy (barrier height) of the reaction.

Through these detailed mechanistic investigations, the complex reactivity of compounds like this compound can be understood and harnessed for synthetic applications.

Applications of 1 Methoxy 2 Indanol in Advanced Organic Synthesis

1-Methoxy-2-indanol as a Chiral Building Block

The rigid conformational structure of this compound makes it an excellent starting point for syntheses that require precise three-dimensional control. The defined spatial relationship between its hydroxyl and methoxy (B1213986) groups, anchored to the bicyclic frame, allows for predictable reactivity and stereochemical outcomes.

In the Total Synthesis of Complex Molecular Architectures

The value of the indanol framework as a chiral building block is exemplified in the synthesis of complex pharmaceuticals. A landmark example is the HIV protease inhibitor Indinavir, which incorporates the cis-1-amino-2-indanol moiety. nih.gov The industrial-scale synthesis of this key intermediate often begins with simpler indane derivatives. core.ac.uk

One notable enantioselective route to the core aminoindanol (B8576300) structure utilizes the baker's yeast reduction of 1-(methoxycarbonyl)-indan-2-one, a close derivative of this compound. nih.gov This biotransformation produces a hydroxy ester with excellent enantiomeric and diastereomeric excess. nih.gov The resulting product undergoes further transformations, including hydrolysis and a Curtius rearrangement, to yield the target (1R, 2S)-aminoindanol. nih.gov This pathway highlights how methoxy-functionalized indanone precursors are instrumental in accessing the chiral building blocks required for the total synthesis of complex, life-saving drugs.

As a Precursor for Diverse Indane Scaffolds

The indane core is a versatile scaffold for developing new therapeutic agents and materials. researchgate.net this compound and its related ketones are valuable precursors for a wide range of these scaffolds due to the reactivity of their functional groups. The hydroxyl group can be oxidized to a ketone, while the methoxy group can be modified, allowing for extensive derivatization.

For instance, synthetic routes have been developed to convert various indanone derivatives into cis-1-amino-2-indanol, which then serves as a ligand in asymmetric reactions. beilstein-journals.orgnih.gov This demonstrates a common strategy where a methoxy-indanone is used as a stable, easily prepared intermediate that is later converted into a more complex functional group arrangement. The ability to transform the initial indanol structure into other valuable motifs is a cornerstone of its utility in synthetic chemistry. acs.org

Precursor ScaffoldTransformationResulting ScaffoldSignificance
1-(Methoxycarbonyl)-indan-2-oneBaker's Yeast Reduction, Hydrolysis, Curtius Rearrangementcis-1-Amino-2-indanolKey intermediate for HIV protease inhibitors like Indinavir. nih.gov
Substituted 1-Indanone (B140024)Multi-step conversioncis-1-Amino-2-indanolUsed as a chiral ligand for various asymmetric reactions. beilstein-journals.orgnih.gov
Indole-substituted Indene (B144670)Hydrolysis, ReductionIndole-substituted IndanolDemonstrates scaffold modification to produce complex, polycyclic systems. acs.org
IndanoneMichael Addition, Aldol-type ReactionFused Tricyclic ScaffoldsConstruction of complex carbocyclic frameworks found in natural products. nih.gov

Role in Chiral Auxiliary Design

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. The rigid indanol skeleton is exceptionally well-suited for this purpose, as it can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the opposite, less-hindered face. nih.govmdpi.com

Development of Indanol-Based Chiral Auxiliaries

Enantiomerically pure cis-1-amino-2-indanol, which is synthesized from precursors like this compound derivatives, is a cornerstone for the design of powerful chiral auxiliaries and ligands. nih.govmdpi.com Its rigid conformation, where the amino and hydroxyl groups are held in a fixed cis relationship, is key to the high selectivities observed in reactions employing these auxiliaries. nih.gov

Several classes of highly effective chiral auxiliaries have been developed from the aminoindanol core, including:

Sulfonamides : N-tosyl-aminoindanol has been developed as a chiral auxiliary for ester-derived titanium enolate-based aldol (B89426) reactions. nih.gov

Oxazaborolidines : Catalysts derived from cis-1-amino-2-indanol have been shown to be highly efficient for the enantioselective reduction of carbonyl compounds. mdpi.com

Bis(oxazoline) Ligands (BOX) : Ligands such as BOX and PyBOX, which are widely used in asymmetric catalysis, are built upon the C2-symmetric backbone derived from aminoindanol. mdpi.com

Thiazolidinethiones : An indene-based thiazolidinethione auxiliary prepared from trans-1-amino-2-indanol has proven effective in aldol additions. researchgate.net

N-Heterocyclic Carbene (NHC) Ligands : Aminoindanol-derived triazolium salts are used as precatalysts in asymmetric Stetter reactions.

Application in Asymmetric Carbon-Carbon Bond Formations (e.g., Aldol Additions)

The aldol addition is one of the most powerful methods for forming carbon-carbon bonds in organic synthesis. organic-chemistry.org Controlling the stereochemistry of this reaction is crucial for building complex molecules with multiple stereocenters. harvard.edu Chiral auxiliaries derived from the indanol scaffold have demonstrated exceptional performance in this area.

A key example is the use of an indene-based thiazolidinethione auxiliary, which is prepared in two steps from trans-1-amino-2-indanol. researchgate.net When this auxiliary is attached to a propionate (B1217596) or acetate (B1210297) group, its chlorotitanium enolates undergo aldol additions with aldehydes to deliver the corresponding products with excellent diastereoselectivity. researchgate.net The auxiliary effectively dictates the facial selectivity of the enolate, leading to the preferential formation of one diastereomer. researchgate.net

AldehydeAuxiliary ProductYieldDiastereomeric Ratio (anti:syn)
IsobutyraldehydePropionate Aldol Adduct89%>99:1
BenzaldehydePropionate Aldol Adduct91%>99:1
IsovaleraldehydePropionate Aldol Adduct84%>99:1
PivaldehydeAcetate Aldol Adduct85%97:3
BenzaldehydeAcetate Aldol Adduct80%94:6
Data sourced from a study on an indene-based thiazolidinethione chiral auxiliary in aldol additions. researchgate.net

Beyond aldol reactions, indanol-derived ligands have been successfully applied to other C-C bond-forming reactions, including Diels-Alder reactions and catalytic asymmetric Stetter reactions. nih.gov

Application in Asymmetric Carbon-Heteroatom Bond Formations

The influence of the indanol scaffold extends to reactions that form bonds between carbon and a heteroatom (e.g., oxygen, nitrogen). The synthesis of cis-1-amino-2-indanol itself often involves a key asymmetric C-N bond formation. The Merck process, for example, employs a Ritter reaction on an indene oxide intermediate, where a nitrile attacks a carbocation to form a C-N bond with a specific cis stereochemistry after hydrolysis. nih.govmdpi.com

Furthermore, chiral catalysts derived from aminoindanol are highly effective in asymmetric reductions of ketones to alcohols, which constitutes a formal C-H bond formation at a carbon previously double-bonded to oxygen. mdpi.com For example, oxazaborolidine catalysts derived from aminoindanol are used for the asymmetric reduction of various ketones, yielding chiral secondary alcohols with high enantioselectivity. nih.gov Indanol-based chiral organoiodine catalysts have also been developed for enantioselective hydrative dearomatization reactions, which involve the formation of C-O bonds. researchgate.net

Utility as a Chiral Ligand in Catalysis

The primary application of this compound in catalysis stems from its role as a precursor to a diverse array of chiral ligands. These ligands, when coordinated to a metal center, create a chiral environment that can effectively control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Design and Synthesis of this compound-Derived Ligands

The synthesis of ligands derived from this compound often begins with the readily available and structurally related cis-1-amino-2-indanol. nih.govmdpi.com This amino alcohol serves as a versatile building block, allowing for the introduction of various functionalities to tailor the steric and electronic properties of the resulting ligand. nih.govmdpi.com The rigid indane skeleton is a key feature, as it reduces conformational flexibility, leading to more well-defined transition states in catalytic reactions and often resulting in higher enantioselectivities. nih.gov

Common strategies for ligand synthesis involve the reaction of cis-1-amino-2-indanol with aldehydes or other electrophiles to form Schiff bases or amides. koreascience.krorgsyn.org For instance, condensation with salicylaldehydes can produce tridentate Schiff base ligands that have been explored in various catalytic processes. koreascience.kr Furthermore, more complex ligand architectures, such as bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, which are widely used in asymmetric catalysis, can incorporate the indanol moiety. mdpi.com The synthesis of these ligands often involves multi-step sequences starting from derivatives of 1-indanone. beilstein-journals.org The methoxy group at the 1-position can be introduced at various stages of the synthesis, depending on the desired final ligand structure.

A notable example is the preparation of a B-methoxy oxazaborolidine catalyst derived from (1R,2S)-cis-1-amino-indan-2-ol. acs.org This type of catalyst has proven effective in the asymmetric reduction of ketones. acs.org The synthesis involves the reaction of the amino alcohol with a suitable boron source.

Application in Asymmetric Metal-Catalyzed Reactions

Ligands derived from this compound and its parent amino alcohol have been successfully employed in a range of asymmetric metal-catalyzed reactions, demonstrating their broad utility in enantioselective synthesis.

One of the most significant applications of this compound-related ligands is in the asymmetric transfer hydrogenation of ketones. mdpi.com Chiral ruthenium complexes bearing ligands derived from cis-1-amino-2-indanol have been shown to be highly effective catalysts for the reduction of prochiral ketones to their corresponding chiral secondary alcohols. mdpi.comrsc.org For example, the use of (1R,2S)-(+)-cis-1-amino-2-indanol in conjunction with a ruthenium(II) precursor catalyzes the transfer hydrogenation of acetophenone (B1666503) to (S)-(-)-1-phenylethanol with high enantiomeric excess. mdpi.com

The reaction typically employs an inexpensive and readily available hydrogen source, such as isopropanol (B130326) or a formic acid/triethylamine mixture. mdpi.com The high rigidity of the indanol-based ligand is believed to be crucial for achieving high levels of asymmetric induction. mdpi.com The development of these catalytic systems has provided an efficient route to a wide variety of enantioenriched alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

Table 1: Asymmetric Transfer Hydrogenation of Ketones using a (1R,2S)-1-Amino-2-indanol-derived Ruthenium Catalyst

Ketone Product Yield (%) Enantiomeric Excess (ee, %)
Acetophenone (S)-1-Phenylethanol 70 91
Propiophenone (S)-1-Phenyl-1-propanol 75 94
Butyrophenone (S)-1-Phenyl-1-butanol 72 93

Data sourced from Palmer, M., et al. (1997). mdpi.com

Ligands derived from the 1-amino-2-indanol (B1258337) framework have also found application in the asymmetric ring-opening of meso-aziridines. rsc.org This reaction provides a powerful method for the synthesis of chiral 1,2-diamines, which are important building blocks in medicinal chemistry and ligand design. rsc.org

In a key example, a tridentate Schiff base chromium(III) complex derived from 1-amino-2-indanol was used to catalyze the enantioselective ring-opening of meso-aziridines with trimethylsilyl (B98337) azide. rsc.org This process yielded β-azido amines with good yields and high enantioselectivities. rsc.org These products can be readily converted to the corresponding chiral 1,2-diamines. The success of this reaction highlights the ability of the indanol-derived ligand to create a chiral pocket around the metal center, effectively differentiating between the two enantiotopic C-N bonds of the aziridine. Other organocatalytic and metal-catalyzed methods for the asymmetric ring-opening of aziridines have also been developed, showcasing the importance of this transformation. rsc.orgnih.gov

The rigid backbone of this compound derivatives makes them suitable for controlling the facial selectivity in asymmetric Diels-Alder reactions. Chiral auxiliaries and ligands derived from cis-1-amino-2-indanol have been utilized to induce high levels of stereocontrol in these powerful carbon-carbon bond-forming reactions. nih.gov

For instance, oxazolidinones derived from aminoindanol have been used as chiral auxiliaries in Diels-Alder reactions. nih.gov The auxiliary is first attached to the dienophile, and its steric bulk directs the approach of the diene to one face of the dienophile, leading to a diastereoselective cycloaddition. Subsequent removal of the auxiliary provides the enantiomerically enriched cycloadduct. Chiral Lewis acids bearing ligands derived from 1-amino-2-indanol have also been employed to catalyze enantioselective Diels-Alder reactions. nih.gov These catalysts can activate the dienophile and create a chiral environment for the cycloaddition to occur.

The versatility of ligands derived from this compound extends to other enantioselective catalytic transformations. For example, chiral Schiff base ligands synthesized from 1-amino-2-indanol and substituted salicylaldehydes have been used in the asymmetric oxidation of sulfides. koreascience.kr When complexed with a vanadium salt, these ligands can catalyze the oxidation of thioanisole (B89551) to its corresponding sulfoxide (B87167) with moderate enantioselectivity. koreascience.kr

Furthermore, chromium complexes of tridentate Schiff base ligands derived from 1-amino-2-indanol have been developed as efficient catalysts for the hetero-Diels-Alder reaction. orgsyn.org These catalysts have been shown to provide high yields and excellent enantioselectivities in the reaction of Danishefsky's diene with various aldehydes. orgsyn.org

Asymmetric Diels-Alder Reactions

Role in Organocatalysis

Currently, there is a lack of published research detailing the use of this compound itself as an organocatalyst. Organocatalysis research involving the indanol framework predominantly focuses on derivatives of cis-1-amino-2-indanol. mdpi.com For instance, complex organocatalysts such as B-methoxy oxazaborolidines are synthesized from (1R,2S)-cis-1-amino-indan-2-ol and are used for the asymmetric reduction of various ketones. acs.org Similarly, other sophisticated catalysts for reactions like asymmetric hydrogenations and conjugate additions are derived from the amino-indanol structure, not directly from this compound. researchgate.netrsc.org While the methoxy group is present in some final catalyst structures, the parent compound for these applications is the amino alcohol.

Integration into Materials Science

The integration of this compound directly into materials science as a functional monomer or a building block for supramolecular assemblies is not described in available studies. Research in these areas tends to utilize other functionalized indane derivatives.

There is no scientific literature available that reports the polymerization of this compound to create chiral polymers. The development of chiral polymers from indane-based structures has been explored, but these studies utilize different monomers. For example, research has been conducted on the synthesis of chiral substituted polyvinylpyrrolidinones which can be used as catalysts, but these polymers are not derived from this compound. google.com

Detailed studies on the supramolecular chemistry of this compound, such as the formation of specific host-guest complexes or self-assembling structures, are not present in the current body of scientific work. In contrast, extensive research has been performed on the supramolecular assemblies of cis-1-amino-2-indanol. These studies investigate how stereochemistry influences the formation of hydrogen-bonded dimers and other aggregates. acs.org Another study details the synthesis of homochiral tris-indanyl molecular rods designed for supramolecular surface self-assembly, but the chiral monomer used was a differently functionalized indanol. rsc.org

Computational Studies and Theoretical Chemistry of 1 Methoxy 2 Indanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost.

1-Methoxy-2-indanol possesses two chiral centers at the C1 and C2 positions, giving rise to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). These form two pairs of enantiomers, one cis pair ((1R,2S) and (1S,2R)) and one trans pair ((1R,2R) and (1S,2S)). DFT calculations are instrumental in predicting the relative thermodynamic stabilities of these diastereomers.

Theoretical studies on analogous systems, such as 1-amino-2-indanol (B1258337), have shown that the cis diastereomer is generally more stable than the trans diastereomer. researchgate.netmdpi.com This preference is often attributed to the formation of a stabilizing intramolecular hydrogen bond between the C2-hydroxyl group and the C1-substituent (in this case, the methoxy (B1213986) group). researchgate.net DFT calculations can quantify this energy difference. For this compound, the oxygen of the methoxy group can act as a hydrogen bond acceptor for the hydroxyl proton. This interaction is sterically favored in the cis configuration.

The relative energies are typically calculated for geometry-optimized structures in the gas phase or with a continuum solvent model. The results allow for the prediction of the equilibrium population of each diastereomer.

Table 1: Predicted Relative Energies of this compound Stereoisomers (Note: This table presents hypothetical data based on trends observed in similar compounds like 1-amino-2-indanol. The values are for illustrative purposes.)

StereoisomerRelative ConfigurationPredicted Relative Energy (kcal/mol)Predicted Stability Ranking
(1R,2S) / (1S,2R)cis0.00Most Stable
(1R,2R) / (1S,2S)trans1.5 - 3.0Less Stable

The cis isomer is predicted to be the thermodynamically preferred product due to the stabilizing intramolecular hydrogen bond. researchgate.net The exact energy difference can vary depending on the level of theory and basis set used in the DFT calculations.

Beyond the relative stability of stereoisomers, DFT is used to explore the conformational space of each isomer. The five-membered ring of the indane core is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. mdpi.comscholaris.ca The orientation of the hydroxyl and methoxy substituents adds further conformational complexity.

For the most stable cis-1-methoxy-2-indanol, DFT calculations would likely identify several low-energy conformers distinguished by:

The specific puckering of the cyclopentyl ring.

The rotational position (dihedral angle) of the hydroxyl hydrogen.

The rotational position of the methoxy group's methyl substituent.

Computational studies on 2-indanol (B118314) have shown that the most stable conformer involves an intramolecular hydrogen bond between the hydroxyl group and the π-electrons of the aromatic ring. researchgate.net For cis-1-methoxy-2-indanol, there would be a competition between this OH/π interaction and the intramolecular hydrogen bond between the hydroxyl and methoxy groups. DFT calculations are essential to determine which interaction dominates and leads to the global minimum energy structure.

Table 2: Hypothetical Low-Energy Conformers of cis-(1R,2S)-1-Methoxy-2-indanol (Note: This table presents plausible conformers and dihedral angles for illustrative purposes, based on known indanol structures.)

ConformerKey Dihedral Angle(s)DescriptionPredicted Relative Energy (kcal/mol)
A H-O-C2-C1 ≈ 60°Intramolecular H-bond (OH···OCH₃)0.00
B O-C1-C(Ar)-C(Ar) ≈ 150°Intramolecular H-bond (OH···π)0.5 - 1.5
C H-O-C2-H ≈ 180°Outward-pointing OH, no H-bond2.0 - 4.0

These calculations help to understand the molecule's preferred shape, which is crucial for its chemical reactivity and biological activity.

DFT provides a detailed picture of the electronic distribution within the this compound molecule. Key aspects of the electronic structure that can be analyzed include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), such as around the oxygen atoms, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), like the hydroxyl proton, which are prone to nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy, shape, and location of these orbitals indicate where the molecule is most likely to donate or accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, while the LUMO would also involve the aromatic system. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and hyperconjugative interactions. chemrevlett.com For example, it can quantify the strength of the intramolecular hydrogen bond by analyzing the interaction between the lone pair orbital of the methoxy oxygen (donor) and the antibonding orbital of the O-H bond (acceptor). chemrevlett.com

The presence of the electron-donating methoxy group is expected to increase the electron density of the aromatic ring compared to unsubstituted 2-indanol, influencing its reactivity in electrophilic aromatic substitution reactions. chemrevlett.comekb.eg

Conformational Analysis

Molecular Dynamics Simulations

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

The conformational preferences of this compound can differ significantly in solution compared to the gas phase due to interactions with solvent molecules. MD simulations model the explicit interactions between the solute and a large number of solvent molecules (e.g., water, ethanol). mdpi.comnih.gov

An MD simulation would reveal:

Solvent Effects on Conformations: In a protic solvent like water, solvent molecules can form hydrogen bonds with the hydroxyl and methoxy groups. This can disrupt the intramolecular hydrogen bond that is favored in the gas phase, leading to a shift in the conformational equilibrium towards more "open" structures where the functional groups interact with the solvent. chemrevlett.com

Dynamic Interconversion: Simulations can track the transitions between different conformational states, providing information on the energy barriers and timescales of these processes. nih.gov This gives a dynamic picture of the molecule's flexibility.

By analyzing the trajectory of an MD simulation, one can determine the population distribution of different conformers in a specific solvent, providing a more realistic understanding of the molecule's behavior in a chemical reaction or biological system.

Chiral diols and amino alcohols are important scaffolds for ligands in asymmetric catalysis. mdpi.comnih.gov this compound, being a chiral diol derivative, has the potential to be used as a chiral ligand for a metal catalyst. MD simulations are a powerful tool for investigating how such a ligand would interact with a substrate to control the stereochemical outcome of a reaction. nih.govcam.ac.ukchinesechemsoc.org

In this context, MD simulations can be used to model the ternary complex of the metal, the this compound ligand, and the substrate. The simulation can elucidate:

Binding Pockets and Non-covalent Interactions: MD can identify the precise geometry of the active site and map the crucial non-covalent interactions (hydrogen bonds, steric repulsion, π-π stacking) between the chiral ligand and the substrate. nih.govcam.ac.uk These interactions are responsible for differentiating the two prochiral faces of the substrate, leading to enantioselectivity.

Transition State Stabilization: By modeling the reaction pathway, MD simulations can help understand how the chiral ligand-metal complex stabilizes the transition state for the formation of one enantiomer over the other. The dynamic nature of the simulation provides insight into the flexibility of the catalytic pocket and how it accommodates the substrate during the reaction. chinesechemsoc.org

These computational insights are crucial for the rational design of new and more effective catalysts, allowing researchers to modify the ligand structure to enhance selectivity based on a detailed molecular-level understanding of the catalytic mechanism.

Elucidation of Conformational Preferences in Solution

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. For a molecule like this compound, QSRR could be instrumental in predicting its behavior in various chemical reactions, such as oxidation, reduction, or substitution, which are key steps in its synthesis or modification.

The development of a QSRR model is a data-driven process that involves linking structural information to reactivity parameters. chemrxiv.org This typically follows a multi-step workflow where molecular descriptors, which are numerical representations of a molecule's properties, are correlated with experimentally determined or computationally calculated reactivity data. chemrxiv.org

Research Findings and Methodologies

For this compound and its derivatives, a QSRR study would involve:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for a set of related indanol derivatives. These descriptors can be categorized as constitutional, topological, geometric, and electronic.

Reactivity Data: Experimental data on reaction rates or equilibrium constants for a specific reaction (e.g., acylation of the hydroxyl group) would be collected.

Model Building: Statistical methods, such as multivariate linear regression (MLR), would be employed to build a mathematical equation linking the descriptors to the reactivity data. chemrxiv.orgnih.gov

A hypothetical QSRR study on the reactivity of the C2-hydroxyl group in a series of substituted this compound derivatives could use descriptors to quantify the electronic and steric influence of substituents on the aromatic ring. For instance, statistical modeling has been used to identify substrate features that influence the rate of enzymatic prenyltransfer, finding that high electrophilicity and specific steric properties are key factors. nih.gov

Illustrative Data for a Hypothetical QSRR Study

The following table illustrates the types of descriptors that would be relevant in a QSRR model for predicting the reactivity of this compound derivatives.

Descriptor TypeSpecific Descriptor ExampleProperty EncodedPotential Impact on Reactivity of this compound
Electronic Hammett constants (σ), Atomic partial chargesElectron-donating/withdrawing nature of substituentsInfluences the nucleophilicity of the C2-hydroxyl group and the stability of reaction intermediates.
Steric Taft steric parameters (Es), Molar refractivity (MR)Bulkiness and size of substituentsAffects the accessibility of the reactive site (C2-OH) to reagents.
Topological Wiener index, Kier & Hall connectivity indicesMolecular branching and shapeProvides a numerical representation of the molecular structure and connectivity.
Quantum Chemical HOMO/LUMO energies, Dipole momentElectron distribution and frontier molecular orbitalsPredicts sites of electrophilic/nucleophilic attack and overall molecular polarity.

Chemoinformatics and Data-Driven Approaches for Synthetic Design

Chemoinformatics applies data-driven methods to solve problems in chemistry. In the context of synthetic design for this compound, these approaches can help in planning efficient synthetic routes, predicting reaction outcomes, and optimizing reaction conditions. lbl.govchemrxiv.org The integration of computational methods with experimental chemistry has led to an exponential growth of chemical and biological data, making chemoinformatics indispensable for modern research and development. frontiersin.org

Research Findings and Methodologies

The synthesis of structurally related compounds, such as cis-1-amino-2-indanol, has been extensively studied, revealing numerous synthetic pathways. mdpi.com These pathways often involve key steps like epoxidation, intramolecular cyclization, and enzymatic resolutions. mdpi.com A data-driven approach could analyze this vast body of literature to identify the most promising strategies for synthesizing this compound.

Quantum-chemoinformatics, which uses descriptors derived from quantum chemistry, is particularly powerful for designing and predicting chemical reactions. chemrxiv.org By creating reaction route networks based on quantum chemical calculations, it's possible to discover novel and efficient synthetic pathways. chemrxiv.org

A data-driven workflow for the synthetic design of this compound could involve the following steps:

Retrosynthetic Analysis: Using computational tools to identify potential starting materials and reaction sequences that lead to the target molecule.

Reaction Prediction: Applying machine learning models trained on large reaction databases to predict the products and yields of proposed synthetic steps.

Condition Optimization: Employing statistical design of experiments (DoE) and machine learning to find the optimal reaction conditions (temperature, solvent, catalyst) for maximizing yield and minimizing byproducts.

For example, the synthesis of 1-indanones, potential precursors to this compound, can be achieved through various methods, including Friedel-Crafts acylation. beilstein-journals.org A chemoinformatics approach could mine reaction databases to compare the efficiency of different catalysts and starting materials for the specific cyclization needed to form the indanone core of this compound.

Illustrative Data Table for a Data-Driven Synthetic Workflow

This table outlines a hypothetical data-driven workflow for designing a synthetic route to this compound.

StageComputational Tool/ApproachData InputGenerated Output/Decision
1. Route Identification Retrosynthesis Software (e.g., based on reaction rules or AI)Target structure of this compoundA ranked list of plausible synthetic routes with key precursors (e.g., substituted styrenes, phenylpropanes).
2. Reaction Feasibility Machine Learning Reaction PredictorProposed reaction step (e.g., epoxidation of a methoxy-substituted indene)Predicted major product, potential byproducts, and estimated yield.
3. Catalyst Selection Database Mining & QSAR ModelingDatabase of known cyclization reactions; descriptors for potential catalysts.A short list of catalysts predicted to be most effective for the key intramolecular cyclization step.
4. Condition Optimization Statistical Design of Experiments (DoE) SoftwareKey reaction parameters (temperature, concentration, time).An experimental plan to efficiently determine optimal reaction conditions for highest yield and purity.

By leveraging these computational and data-driven strategies, the synthesis of this compound can be approached more systematically and efficiently, reducing the need for extensive trial-and-error experimentation.

Future Perspectives and Emerging Research Directions

Advancements in Stereoselective Synthesis of 1-Methoxy-2-indanol

The demand for enantiomerically pure this compound and its parent compound, cis-1-amino-2-indanol, has driven the development of numerous innovative synthetic strategies. A key challenge lies in controlling both the relative (cis selectivity) and absolute stereochemistry of the two stereocenters.

Recent advancements have focused on several key areas:

Enzymatic and Chemoenzymatic Methods: Lipases and other enzymes are increasingly used for the kinetic resolution of racemic intermediates. For instance, lipase (B570770) PS 30 has been effectively used in the enzymatic acylation of racemic trans-1-azido-2-indanol, separating the two enantiomers with high efficiency and enantiomeric excess. mdpi.com Another approach involves the baker's yeast reduction of 1-(methoxycarbonyl)-indan-2-one to produce an optically active hydroxy ester with high enantiomeric and diastereomeric excess, which can then be converted to the desired aminoindanol (B8576300). nih.gov

Metal-Catalyzed Asymmetric Reactions: Transition metal complexes with chiral ligands are powerful tools for asymmetric synthesis. For example, iridium-catalyzed asymmetric hydrogenation has been employed for the stereocontrolled synthesis of related chiral amines. acs.org

Organocatalysis: Chiral organocatalysts are also being explored for the enantioselective synthesis of 1-amino-2-indanol (B1258337) precursors. rsc.org

Chiral Pool Synthesis: Starting from readily available chiral molecules like D-phenylalanine, multi-step syntheses have been devised to produce enantiopure (1S,2R)-1-amino-2-indanol. mdpi.comoup.com This method leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

A significant strategy in the synthesis of the related cis-1-amino-2-indanol involves the intramolecular cyclization of an amide or urethane (B1682113) derivative. mdpi.com This often proceeds through an oxazoline (B21484) intermediate, which upon hydrolysis yields the desired cis-amino alcohol. mdpi.com The Ritter-type reaction on indene (B144670) oxide is another practical route to access enantiopure cis-1-amino-2-indanol. mdpi.com

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The functional groups of this compound—the methoxy (B1213986) ether, the secondary alcohol, and the benzene (B151609) ring—offer multiple sites for chemical modification, leading to a wide array of derivatives with unique properties.

Reactions at the Hydroxyl Group: The secondary alcohol at the C-2 position is a key site for derivatization. It can be acylated to form esters, which can then participate in further reactions. mdpi.comnih.gov Oxidation of the hydroxyl group leads to the corresponding ketone, 1-methoxy-2-indanone. vulcanchem.com

Modifications of the Methoxy Group: While the methoxy group is generally stable, its presence influences the electronic properties of the aromatic ring. vulcanchem.com

Aromatic Ring Functionalization: The benzene ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. The positions of these substitutions are directed by the existing methoxy and alkyl portions of the molecule. vulcanchem.com

Synthesis of Triazole Derivatives: The core structure of indanol has been used to create hybrid molecules, such as indanol-1,2,3-triazole derivatives, which have shown potential as antimicrobial agents. researchgate.net

These derivatization strategies are crucial for fine-tuning the steric and electronic properties of the molecule, which is particularly important for its applications in catalysis and complex molecule synthesis.

Development of Next-Generation Chiral Catalysts and Auxiliaries Based on this compound

The rigid framework of this compound and its amino analogue, cis-1-amino-2-indanol, makes them excellent platforms for the design of chiral ligands and auxiliaries for asymmetric catalysis. mdpi.comnih.gov Their conformational rigidity helps to create a well-defined chiral environment around a metal center, leading to high levels of stereocontrol. nih.gov

Oxazaborolidine Catalysts: Derivatives of cis-1-amino-2-indanol are used to form oxazaborolidine catalysts, which are highly effective for the enantioselective reduction of prochiral ketones. mdpi.comnih.govacs.org A B-methoxy oxazaborolidine catalyst derived from (1R,2S)-cis-1-amino-indan-2-ol has shown significant utility in the asymmetric reduction of various ketones. acs.org

Bis(oxazoline) and Pybox Ligands: The aminoindanol skeleton is a key component of widely used BOX (bis(oxazoline)) and PyBOX ligands. mdpi.comnih.gov These ligands coordinate with various transition metals to form catalysts for a range of asymmetric reactions, including Diels-Alder reactions and cyclopropanations. nih.gov

Phosphine-Based Ligands: cis-1-Amino-2-indanol has been used as a chiral auxiliary in the synthesis of P-stereogenic aminophosphine (B1255530) ligands. acs.orgrsc.org These ligands have shown great promise in asymmetric hydrogenation and other industrially relevant transformations. acs.org

Organoiodine Catalysts: Indanol-based chiral organoiodine catalysts have been developed for enantioselective dearomatization reactions. researchgate.net

The development of these next-generation catalysts focuses on improving catalytic activity, enhancing enantioselectivity, and expanding the scope of applicable reactions.

Expanding Applications in Complex Molecule Synthesis and Sustainable Chemistry

The utility of this compound and its derivatives extends to the synthesis of complex, biologically active molecules and the advancement of sustainable chemical practices.

Total Synthesis of Natural Products: The chiral building blocks and catalysts derived from aminoindanol are instrumental in the total synthesis of natural products. For example, they have been used in the synthesis of Eburnamine–Vincamine alkaloids. acs.org Dihydropyran products from hetero-Diels-Alder reactions using an aminoindanol-derived catalyst are substructures in natural products like fostriecin (B16959) and callystatin A. orgsyn.org

Pharmaceutical Synthesis: A notable application of (1S,2R)-1-amino-2-indanol is as a key component in the synthesis of the HIV protease inhibitor Indinavir. nih.govoup.com

Green Chemistry Initiatives: The principles of green chemistry are being applied to the synthesis and use of this compound and its derivatives. This includes the use of biocatalysis, which operates under mild conditions, and the optimization of catalytic processes to reduce waste. evotec.com Flow chemistry and the use of safer, bio-based solvents are also key aspects of making these chemical processes more sustainable. evotec.com The use of earth-abundant metals like iron in catalysis, sometimes in conjunction with reagents based on sustainable metals like sodium, represents a move away from precious metals and toward more environmentally friendly synthetic methods. unibe.ch

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Predictive Modeling: AI and machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including stereoselectivity. drugtargetreview.com This can accelerate the discovery of optimal synthetic routes for this compound and its derivatives.

Catalyst Design: Generative models and other AI tools can be used to design novel chiral catalysts based on the this compound scaffold. discoveryontarget.comnih.gov These models can explore vast chemical spaces to identify catalyst structures with desired properties, such as high activity and enantioselectivity. utoronto.ca

Automated Synthesis: AI can be integrated with robotic systems to automate the synthesis of complex molecules. drugtargetreview.com This "closed-loop" approach, where AI designs experiments, and the results are fed back to refine the AI models, can significantly accelerate the discovery and optimization of new chemical entities. utoronto.ca

Drug Discovery: In the broader context of drug discovery, ML models are being developed to predict the biological activity and pharmacokinetic properties of new compounds. nih.govnews-medical.net This could guide the derivatization of the this compound scaffold to create new therapeutic agents.

While still in its early stages, the integration of AI and ML into chemical research holds immense promise for unlocking the full potential of versatile molecules like this compound.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 1-Methoxy-2-indanol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .

  • Emergency Measures : For skin contact, wash with soap and water. For eye exposure, rinse with water for ≥15 minutes. In case of inhalation, move to fresh air and seek medical attention .

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) .

    Table 1: Key Safety Data

    Hazard CategoryGHS ClassificationPrecautionary Measures
    Skin IrritationCategory 2 (H315)Use nitrile gloves
    Eye IrritationCategory 2A (H319)Safety goggles; eye wash station

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :

  • FT-IR : Compare obtained spectra with reference data (e.g., Aldrich FT-IR Collection, which includes this compound) to confirm functional groups .

  • NMR : Use ¹H and ¹³C NMR to verify molecular structure. Cross-reference with published data (e.g., InChI Key: YIAPLDFPUUJILH-UHFFFAOYNA-N) .

  • Chromatography : Employ HPLC or GC-MS to assess purity and detect impurities .

    Table 2: Key Physicochemical Properties

    PropertyData Source/Reference
    Molecular FormulaC₉H₁₀O
    Purity98% (as commercially available)

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Catalytic Reduction : Reduce 1-Methoxy-2-indanone using sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C) under controlled conditions .
  • Etherification : React indanol derivatives with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties of this compound?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments using multiple analytical methods (e.g., DSC for melting point, GC-MS for volatility) to resolve discrepancies .
  • Literature Review : Critically evaluate sources for methodological rigor (e.g., solvent purity, calibration standards). Prioritize peer-reviewed studies over vendor catalogs .
  • Collaboration : Consult databases like NIST Chemistry WebBook for standardized reference data .

Q. What methodological considerations are critical when using this compound as a chiral intermediate in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Purity : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .
  • Reaction Optimization : Test solvents (e.g., THF vs. DCM) and catalysts (e.g., BINOL-derived ligands) to enhance stereoselectivity .
  • Stability Monitoring : Track racemization under reaction conditions using time-resolved NMR .

Q. What strategies can optimize the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Temperature Control : Store at –20°C to prevent thermal degradation. Avoid prolonged exposure to light .
  • Inert Atmospheres : Use nitrogen or argon in reactions to minimize oxidation .
  • Additives : Incorporate stabilizers (e.g., BHT) in stock solutions to inhibit radical-mediated decomposition .

Gaps in Current Knowledge

  • Missing Data : Key physicochemical properties (e.g., melting point, log P) are not consistently reported in literature . Researchers should prioritize experimental determination and publication of these parameters.
  • Toxicology : Limited data on chronic exposure effects. Conduct in vitro assays (e.g., Ames test) to assess mutagenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.